1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique combination of furan, pyridine, and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of the pyridine intermediate through a condensation reaction between a furan derivative and a pyridine precursor.
Urea Formation: The pyridine intermediate is then reacted with an isocyanate derivative to form the urea linkage.
Thiophene Addition: Finally, the thiophene moiety is introduced through a coupling reaction, often facilitated by a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides and epoxides.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
Scientific Research Applications
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)carbamate
- 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)thiourea
- 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)amide
Uniqueness
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific combination of furan, pyridine, and thiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-16(19-11-14-3-2-6-22-14)18-9-12-7-13(10-17-8-12)15-4-1-5-21-15/h1-8,10H,9,11H2,(H2,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLRHEVZAAEZML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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